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Executive Summary

Linaprazan glurate (formerly X842) is a novel, orally administered prodrug of linaprazan, a
potassium-competitive acid blocker (P-CAB). This technical guide provides a comprehensive
overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of linaprazan glurate,
summarizing key data from preclinical and clinical studies. By delivering the active moiety,
linaprazan, with a modified pharmacokinetic profile, linaprazan glurate is designed to offer a
more sustained and potent inhibition of gastric acid secretion compared to its parent compound
and traditional proton pump inhibitors (PPIs). This document details the mechanism of action,
metabolic pathway, and available quantitative data, alongside the experimental protocols
utilized in its evaluation.

Mechanism of Action: Reversible Inhibition of the
Gastric H+/K+-ATPase

Linaprazan glurate's therapeutic effect is mediated through its active metabolite, linaprazan.
As a P-CAB, linaprazan reversibly binds to the potassium-binding site of the gastric hydrogen-
potassium ATPase (H+/K+-ATPase), the proton pump responsible for the final step of acid
secretion by parietal cells in the stomach.[1][2] Unlike PPIs, which require activation in an
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acidic environment and bind irreversibly, P-CABs offer a rapid onset of action and a more
predictable dose-dependent effect.[1]

The prodrug, linaprazan glurate, itself is a weak inhibitor of the H+/K+-ATPase.[3][4] Its
primary function is to improve the pharmacokinetic properties of linaprazan, leading to a
prolonged duration of acid suppression.
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Figure 1: Mechanism of action of linaprazan on the H*/K+-ATPase proton pump.

Pharmacokinetics

Linaprazan glurate is rapidly absorbed and quickly converted to its active metabolite,
linaprazan. This prodrug strategy results in a lower peak plasma concentration (Cmax) and a
longer plasma residence time for linaprazan compared to the administration of linaprazan itself,
which is relatively short-acting in humans.

Preclinical Pharmacokinetics (in Rats)

Studies in Sprague-Dawley rats have been instrumental in characterizing the pharmacokinetic
profile of linaprazan glurate. Following oral administration, the prodrug is rapidly hydrolyzed,
leading to significantly higher plasma concentrations of linaprazan compared to linaprazan
glurate.
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Linaprazan Glurate

Parameter Linaprazan (from Prodrug)
(Prodrug)
t1/2 (single oral dose, male
20-2.7h Extended
rats)
t1/2 (single oral dose, female
21-4.1h Extended
rats)
5.1 to 9.8 times lower than Significantly higher than
Plasma Exposure (AUCO0-24h) ]
linaprazan prodrug

Table 1. Summary of Preclinical Pharmacokinetic Parameters of Linaprazan Glurate and
Linaprazan in Rats.

Human Pharmacokinetics (Phase | Studies)

Multiple Phase | studies in healthy volunteers have been conducted to evaluate the safety,
tolerability, and pharmacokinetics of single and multiple ascending doses of linaprazan
glurate. While specific quantitative data from these studies are not yet fully published, the
protocols indicate comprehensive pharmacokinetic assessments.

A Phase |, open-label, randomized, parallel-group study (NCT05742984) was designed to
evaluate the PK of single and repeated oral doses of 25 mg, 50 mg, and 75 mg of linaprazan
glurate administered once or twice daily for 14 days. Blood samples for PK analysis were
collected at numerous time points up to 48 hours post-dose to determine key parameters such
as AUC and Cmax.

Another Phase | study (NCT05469854) investigated single ascending oral doses of 200 mg,
300 mg, 400 mg, and 600 mg to evaluate the pharmacokinetic profile of both linaprazan
glurate and linaprazan.

Metabolism and Excretion

Preclinical studies in rats using [**C]-labeled linaprazan glurate have shown that the
compound is primarily metabolized via hydrolysis to linaprazan, followed by oxidation,
dehydrogenation, and glucuronidation. The main metabolic enzyme involved in the initial
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hydrolysis is Carboxylesterase 2 (CES2). Excretion in rats is predominantly through feces.
Human-specific metabolism and excretion data from clinical trials are not yet available.
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Figure 2: Proposed metabolic pathway of linaprazan glurate based on preclinical data.

Pharmacodynamics

The pharmacodynamic effect of linaprazan glurate is characterized by a potent and sustained
inhibition of gastric acid secretion. This is a direct consequence of the prolonged exposure to
its active metabolite, linaprazan.

In Vitro H+/K+-ATPase Inhibition
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In vitro assays using isolated rabbit gastric H+/K+-ATPase have demonstrated the potassium-
dependent inhibitory activity of linaprazan and, to a lesser extent, linaprazan glurate.

95% Confidence Interval

Compound IC50 (nM)

(nM)
Vonoprazan (comparator) 17.15 10.81-26.87
Linaprazan 40.21 24.02-66.49
Linaprazan Glurate 436.20 227.3-806.6

Table 2: In Vitro Inhibitory Potency against H+/K+-ATPase.

Human Pharmacodynamics (Phase | and Il Studies)

Phase | studies in healthy volunteers have included 24-hour intragastric pH monitoring to
assess the pharmacodynamic effects of linaprazan glurate. The study protocol for
NCT05742984 specifies the measurement of the percentage of time with gastric pH > 4 as a
key pharmacodynamic endpoint. While full results are pending, preliminary data presented at
scientific conferences have indicated that the two highest doses in a Phase | study achieved a
pH > 4.0 within 90 minutes, with the percentage of time with pH > 4.0 on day 1 exceeding 90%,
and the percentage of time with pH > 5.0 at full effect being over 80%.

The Phase Il LEED (Linaprazan glurate Erosive Esophagitis Dose Ranging) study
(NCT05055128) evaluated the efficacy of different doses of linaprazan glurate (25, 50, 75, or
100 mg twice daily) compared to lansoprazole (30 mg once daily) for the healing of erosive
esophagitis.

4-Week Healing Rate (ITT 4-Week Healing Rate (PP
Treatment Group

Analysis) Analysis)
Linaprazan Glurate (all doses) 71.1% 80.9%
Lansoprazole (30 mg once

60.6% 59.1%

daily)

Table 3: 4-Week Healing Rates in Patients with Erosive Esophagitis (LEED Study).
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In patients with more severe disease (Los Angeles grades C and D), the highest four-week
healing rate in a linaprazan glurate dosing group was 89%, compared to 38% in the

lansoprazole group.

Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay

The inhibitory activity of linaprazan glurate and linaprazan on the H+/K+-ATPase is typically

assessed using isolated gastric vesicles.
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Figure 3: Workflow for the in vitro H*/K*-ATPase inhibition assay.

Human Pharmacokinetic and Pharmacodynamic Study
(Based on NCT05742984 Protocol)
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Study Design: Open-label, randomized, parallel-group, single-center study in healthy male and
female subjects.

Intervention: Single and repeated oral doses of linaprazan glurate (25 mg, 50 mg, and 75 mg)
administered once or twice daily for 14 days.

Pharmacokinetic Assessment:

e Blood Sampling: Venous blood samples are collected at pre-defined time points before and
after drug administration (e.g., pre-dose, and at multiple intervals up to 48 hours post-dose).

e Bioanalysis: Plasma concentrations of linaprazan glurate and linaprazan are determined
using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacodynamic Assessment:

e Intragastric pH Monitoring: Continuous 24-hour intragastric pH monitoring is performed at
baseline, on day 1, and on day 14 of treatment.
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Figure 4: Experimental workflow for a Phase | pharmacokinetic and pharmacodynamic study.

Conclusion

Linaprazan glurate is a promising next-generation potassium-competitive acid blocker that
demonstrates a favorable pharmacokinetic and pharmacodynamic profile. The prodrug design
successfully modifies the pharmacokinetic properties of the active moiety, linaprazan, to
achieve a more sustained and potent inhibition of gastric acid secretion. Early clinical data
indicate high efficacy in healing erosive esophagitis, particularly in more severe cases. Further
results from ongoing and future clinical trials will be crucial in fully elucidating its clinical utility
and solidifying its position in the management of acid-related disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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